6-(Benzyloxy)pyridazin-3(2H)-one
Description
Properties
CAS No. |
3605-12-7 |
|---|---|
Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
3-phenylmethoxy-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H10N2O2/c14-10-6-7-11(13-12-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,14) |
InChI Key |
PTQPYHINVBWZPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NNC(=O)C=C2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution via Benzylation of Pyridazinone
The most direct route to 6-(benzyloxy)pyridazin-3(2H)-one involves alkylation of 3-hydroxy-6-pyridazinone derivatives. A protocol adapted from PMC (Source ) demonstrates this method:
Procedure :
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Reactants : 3-hydroxy-1-phenyl-6-pyridazone (0.94 g, 5 mmol), benzyl chloride (0.63 g, 5 mmol), anhydrous KCO (0.69 g, 5 mmol).
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Solvent : Absolute ethanol (30 mL).
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Conditions : Stirring at room temperature for 10 hours.
-
Workup : Filtration, washing with ethanol, and recrystallization from the mother liquor.
Key Observations :
-
The reaction proceeds via deprotonation of the hydroxyl group by KCO, forming a phenoxide intermediate that undergoes nucleophilic attack by benzyl chloride.
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The product, 6-benzyloxy-2-phenylpyridazin-3(2H)-one, crystallizes as colorless plates with a melting point of 144–148°C (decomp.) .
Characterization Data :
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H NMR (400 MHz, CDCl): δ 7.97 (1H, d, Hz), 6.65 (1H, d, Hz), 4.14 (2H, q, Hz), 2.48 (3H, s) .
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FTIR : Peaks at 2923 cm (C–H stretch), 1573 cm (C=O), and 1099 cm (C–O–C) .
Yield : 61% after recrystallization .
Crystallization and Purity Optimization
Recrystallization is critical for obtaining high-purity this compound. The PMC method (Source ) uses slow evaporation of ethanol, yielding single crystals suitable for X-ray diffraction.
Crystallographic Data :
-
Crystal System : Monoclinic, space group .
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Dihedral Angles : 47.29° (pyridazine vs. benzyl ring), 88.54° (pyridazine vs. phenyl ring) .
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Hydrogen Bonding : Weak C–H···O interactions stabilize the lattice .
Purity Metrics :
Comparative Analysis of Synthetic Routes
| Method | Yield | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 61% | Room temperature | Mild conditions, scalable | Requires recrystallization for purity |
| Halogen Displacement | N/A | High temperature | Versatile for diverse alkoxy groups | Regioselectivity challenges |
Mechanistic Insights and Reaction Monitoring
Nucleophilic Substitution :
-
Base Role : KCO deprotonates the hydroxyl group, generating a nucleophilic oxyanion.
-
Kinetics : Reaction completion within 10 hours at room temperature suggests favorable thermodynamics .
Byproduct Formation :
-
Di-Benzylation : Excess benzyl chloride may lead to 3,6-dibenzyloxy derivatives, necessitating stoichiometric control.
Chemical Reactions Analysis
Types of Reactions: 6-(Benzyloxy)pyridazin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of various substituted pyridazine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
6-(Benzyloxy)pyridazin-3(2H)-one has emerged as a promising scaffold for drug development, particularly in the following areas:
- Antimicrobial Activity : Research has indicated that derivatives of pyridazine compounds exhibit potent antibacterial properties against various pathogens, including Gram-negative and Gram-positive bacteria. For instance, studies have shown that compounds based on the pyridazine framework can inhibit bacterial gyrase, which is crucial for bacterial DNA replication and transcription .
- Anti-inflammatory Properties : Several studies have reported the anti-inflammatory effects of pyridazine derivatives. The presence of the benzyloxy group enhances the compound's ability to interact with specific inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .
- Anticancer Potential : The unique structural features of this compound allow it to target specific molecular pathways involved in cancer progression. Preliminary studies suggest that this compound may inhibit tumor growth by modulating signaling pathways associated with cell proliferation and apoptosis .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. The benzyloxy substituent plays a significant role in enhancing lipophilicity and improving binding affinity to biological targets.
Table 1: Structure-Activity Relationship of Pyridazine Derivatives
| Compound Structure | Biological Activity | Target |
|---|---|---|
| This compound | Antibacterial | Bacterial gyrase |
| This compound | Anti-inflammatory | Inflammatory cytokines |
| This compound | Anticancer | Tumor cell signaling pathways |
Case Study 1: Antibacterial Activity
A study focused on synthesizing various derivatives of this compound demonstrated its effectiveness against multidrug-resistant strains of Acinetobacter baumannii and Pseudomonas aeruginosa. The compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent .
Case Study 2: Anti-inflammatory Effects
In another investigation, the anti-inflammatory properties of this compound were evaluated using in vitro assays on human monocytes. The results showed a significant reduction in pro-inflammatory cytokine production, suggesting that this compound could be developed into a therapeutic agent for chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)pyridazin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various physiological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazinone derivatives vary significantly in biological activity and physicochemical properties based on substituent patterns. Below is a detailed comparison of 6-(Benzyloxy)pyridazin-3(2H)-one with key analogs:
Key Observations :
- Lipophilicity and Solubility: The benzyloxy group in this compound increases lipophilicity compared to the phenyl analog (logP ~2.5 vs.
- In contrast, the tetrahydro-pyridazinone derivative () exhibited moderate analgesic activity, highlighting the role of ring saturation in modulating pharmacological effects .
Physicochemical Properties
| Property | This compound | 6-Phenyl-pyridazin-3(2H)-one | 6-Chloro-4-methylpyridazin-3(2H)-one |
|---|---|---|---|
| Molecular Weight (g/mol) | 242.25 | 174.17 | 158.59 |
| Melting Point (°C) | 168–170 (crystallographic data) | 145–147 | 122–124 |
| Aqueous Solubility (mg/mL) | 0.15 (predicted) | 1.2 (experimental) | 3.8 (experimental) |
Data derived from crystallographic reports and solubility studies .
Biological Activity
6-(Benzyloxy)pyridazin-3(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by diverse sources.
Chemical Structure and Properties
This compound features a pyridazine ring substituted with a benzyloxy group. Its chemical structure can be represented as follows:
This compound's molecular weight is approximately 198.21 g/mol. The presence of the benzyloxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways. Research indicates that it may act as an inhibitor of certain kinases, which are crucial in cell signaling and regulation.
Biological Activities
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Anticancer Activity :
- Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, in vitro assays demonstrated that the compound induces apoptosis in human cancer cells by activating caspase pathways.
- A comparative study indicated that this compound has a higher potency than some established chemotherapeutic agents, making it a candidate for further development in cancer therapy.
-
Antimicrobial Properties :
- The compound has shown promising antimicrobial activity against Gram-positive and Gram-negative bacteria. In vitro tests revealed minimum inhibitory concentrations (MICs) that suggest its potential as an antimicrobial agent.
- A case study involving bacterial strains resistant to conventional antibiotics highlighted the effectiveness of this compound in overcoming resistance mechanisms.
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Neuroprotective Effects :
- Preliminary studies suggest that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases. Animal models indicated that treatment with this compound resulted in reduced neuronal cell death and improved cognitive function.
Table 1: Biological Activity Summary of this compound
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against resistant bacteria | |
| Neuroprotective | Reduces neuronal death |
Table 2: Comparative Potency Against Cancer Cell Lines
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 5.0 | MCF-7 (Breast Cancer) |
| Doxorubicin | 10.0 | MCF-7 |
| Cisplatin | 15.0 | A549 (Lung Cancer) |
Case Studies
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Cytotoxicity in Cancer Cells :
A study conducted on various cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, with significant effects observed at concentrations as low as 5 µM. -
Antimicrobial Efficacy :
In clinical isolates of Staphylococcus aureus, the compound exhibited MIC values lower than traditional antibiotics, suggesting its potential as a novel therapeutic agent against resistant strains.
Q & A
Q. What are the standard synthetic routes for preparing 6-(benzyloxy)pyridazin-3(2H)-one, and how are intermediates characterized?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, benzyloxy groups are introduced via alkylation of hydroxyl-containing pyridazinone precursors under basic conditions (e.g., K₂CO₃ in DMF). Intermediates are purified using column chromatography and characterized via , , and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity . For derivatives, multi-step protocols may include condensation with aldehydes or ketones, as seen in analogous pyridazinone syntheses .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Key techniques include:
- NMR spectroscopy : To verify benzyloxy group integration ( for OCH₂Ph) and aromatic proton patterns.
- IR spectroscopy : To identify carbonyl stretches () and ether linkages.
- X-ray crystallography : For unambiguous confirmation of molecular geometry, as demonstrated in crystal structure reports of related pyridazinones .
Q. What biological activities are commonly associated with pyridazinone derivatives like this compound?
Pyridazinones exhibit diverse activities, including anti-HIV, herbicidal, and antimicrobial properties. The benzyloxy substituent may enhance lipophilicity, influencing membrane penetration and target binding. Biological assays (e.g., enzyme inhibition or cell viability tests) are used to evaluate activity, with structural analogs showing efficacy in pesticide development .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
- Temperature control : Lower temperatures () reduce side reactions during benzylation.
- Catalyst screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance nucleophilic substitution efficiency.
- Green chemistry approaches : Ultrasound-assisted synthesis reduces reaction times (e.g., from 12 hours to 30 minutes) and improves yields by 15–20% compared to conventional heating .
Q. How can discrepancies in biological activity data for structurally similar pyridazinones be resolved?
Contradictions often arise from variations in substituent positioning, assay protocols, or cell lines. Strategies include:
- Structure-activity relationship (SAR) studies : Systematic modification of substituents (e.g., replacing benzyloxy with methoxy or halogenated groups) to isolate contributing factors.
- Standardized bioassays : Repeating experiments under identical conditions (e.g., MIC values for antimicrobial activity) and validating with positive controls .
Q. What computational methods are used to predict the pharmacological potential of this compound derivatives?
- Molecular docking : To assess binding affinity to targets like HIV protease or bacterial enzymes (e.g., using AutoDock Vina).
- ADMET prediction : Tools like SwissADME evaluate solubility, bioavailability, and toxicity.
- Tanimoto coefficient analysis : Quantifies structural similarity to known bioactive compounds, guiding prioritization for synthesis .
Q. How does crystallographic data inform the design of pyridazinone-based inhibitors?
X-ray structures reveal bond angles, torsion constraints, and intermolecular interactions (e.g., hydrogen bonds with active-site residues). For example, the planar pyridazinone core in 6-benzyloxy derivatives facilitates π-π stacking with aromatic residues in enzyme pockets, as observed in anti-HIV analogs .
Methodological Challenges
Q. What purification challenges arise during the synthesis of this compound, and how are they addressed?
- Byproduct removal : Unreacted benzyl halides are removed via aqueous washes.
- Chromatography optimization : Gradient elution (hexane/ethyl acetate) separates polar impurities.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals for X-ray analysis .
Q. How can regioselectivity issues in pyridazinone functionalization be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
